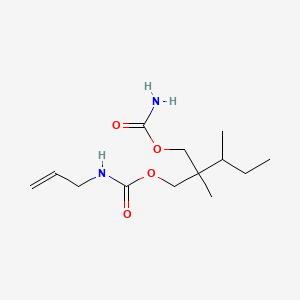
2-sec-Butyl-2-methyl-1,3-propanediol allylcarbamate carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester is a chemical compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester typically involves the esterification of carbamic acid with an appropriate alcohol. One common method is the Fischer esterification, where carbamic acid reacts with 2-(carbamoyloxymethyl)-2,3-dimethylpentanol in the presence of a mineral acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Potassium permanganate or hydrogen peroxide in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Carbamic acid and 2-(carbamoyloxymethyl)-2,3-dimethylpentanol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of pesticides and other agrochemicals due to its carbamate structure
Mechanism of Action
The mechanism of action of N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester involves its interaction with specific molecular targets, such as enzymes. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzyme active sites, inhibiting their activity. This mechanism is similar to other carbamate compounds used as enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2-ethylbutyl ester
- N-Methylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester
Uniqueness
N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in its applications .
Properties
CAS No. |
25385-09-5 |
|---|---|
Molecular Formula |
C13H24N2O4 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] N-prop-2-enylcarbamate |
InChI |
InChI=1S/C13H24N2O4/c1-5-7-15-12(17)19-9-13(4,10(3)6-2)8-18-11(14)16/h5,10H,1,6-9H2,2-4H3,(H2,14,16)(H,15,17) |
InChI Key |
YLYGPLGSAOZVSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(COC(=O)N)COC(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















